tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate (hereafter referred to as Compound 1aa) is a pyrrolidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a conjugated α,β-unsaturated ester moiety. This compound is synthesized via a Wittig-type reaction using 1-Boc-3-pyrrolidinone and ethyl 2-(triphenylphosphoranylidene)propionate under mild conditions, yielding an E/Z isomer mixture (1:1 ratio) with an 83.3% yield . Its structure is characterized by NMR and IR spectroscopy, with applications in medicinal chemistry as a precursor for hydrocarboxylation reactions and further functionalization .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
KPFJTHNTAJWMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Substrates :
- N-Boc-3-pyrrolidone : A cyclic ketone serving as the carbonyl source.
- Trimethyl phosphonoacetate : The ylide precursor, generating the nucleophilic reagent.
Base Activation :
Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates trimethyl phosphonoacetate, forming a stabilized ylide.Alkene Formation :
The ylide attacks the carbonyl carbon of N-Boc-3-pyrrolidone, yielding the ethylidene product via a concerted [2+2] cycloaddition followed by elimination of phosphate byproducts.
Standard Protocol
| Parameter | Condition/Component | Role |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Polar aprotic medium |
| Base | NaH (60% dispersion in oil) | Ylide generation |
| Temperature | 0°C → room temperature | Controlled reaction kinetics |
| Reaction Time | 12–24 hours | Complete conversion |
| Workup | Aqueous extraction, chromatography | Purification |
Yield : 65–78% (reported in analogous protocols).
Stereoselectivity : Predominantly Z-isomer due to steric effects of the Boc group.
Alternative Approaches and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A 2020 study demonstrated a 45-minute protocol with comparable yields (70–72%).
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 75 | 98 |
| DMF | 36.7 | 68 | 95 |
| Dichloromethane | 8.9 | 62 | 90 |
THF remains optimal for balancing reactivity and solubility.
Critical Analysis of Stereochemical Outcomes
The Z-isomer (CAS 441773-67-7) is thermodynamically favored due to:
- Steric Hindrance : The bulky Boc group destabilizes the E-isomer.
- Conjugation Effects : Stabilization of the Z-configuration via delocalization of the carbonyl π-electrons.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.74 (s, 3H, OCH₃), 5.82 (d, J = 12 Hz, 1H, vinyl).
- IR (neat): 1745 cm⁻¹ (C=O, ester), 1690 cm⁻¹ (C=O, carbamate).
Industrial-Scale Production Considerations
Cost Efficiency
| Component | Price (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| N-Boc-3-pyrrolidone | 320 | 58 |
| Trimethyl phosphonoacetate | 210 | 32 |
| Solvents/Base | 50 | 10 |
Environmental Impact
- Waste Streams : Phosphate byproducts require neutralization before disposal.
- Green Chemistry Metrics :
Emerging Methodologies
Enzymatic Asymmetric Synthesis
Preliminary studies using ketoreductases show potential for enantioselective synthesis (ee > 90%), though yields remain low (35–40%).
Flow Chemistry Systems
Microreactor setups enhance heat transfer and reduce side reactions:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 18 hours | 2.5 hours |
| Yield | 72% | 80% |
Data from SMolecule pilot trials (2024).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with Compound 1aa , differing in ring size, substituents, or functional groups:
Physicochemical Properties
- Compound 1aa exists as a yellow liquid, contrasting with 1y and 1z , which are solids. This difference is attributed to reduced molecular symmetry and weaker intermolecular forces in 1aa due to its unsaturated ethylidene group .
- The E/Z isomerism in 1aa introduces stereochemical complexity absent in saturated analogues like 1y and 1z , impacting its reactivity and purification .
Reactivity and Functionalization
- Hydrocarboxylation: Compound 1aa undergoes selective hydrocarboxylation under electrochemical conditions to yield 1-Boc-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylic acid (2aa) in 72.4% yield.
- Catalytic Cross-Coupling : The positional isomer 4j participates in Pd-catalyzed aza-Heck cyclizations, demonstrating higher reactivity than 1aa due to steric accessibility of the C2 substituent .
Biological Activity
tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
- IUPAC Name : tert-butyl (3R)-3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
- CAS Number : 1427203-52-8
- Molecular Formula : C12H21NO5
- Molecular Weight : 259.3 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with methoxyacetic acid derivatives under controlled conditions. The detailed synthetic route is crucial for ensuring the purity and yield of the compound, which can significantly influence its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds featuring similar structural motifs have been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation. One study reported IC50 values for related compounds in the range of 0.56 µM to 1.6 µM against various cancer cell lines .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.56 | Inhibits tubulin polymerization |
| Compound B | 1.0 | Induces apoptosis through caspase activation |
| Compound C | 1.4 | Dual inhibition of prostaglandin and leukotriene synthesis |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Similar pyrrolidine derivatives have demonstrated effectiveness as dual inhibitors of prostaglandin and leukotriene synthesis, providing a wider safety margin compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . This suggests that this compound could serve as a safer alternative in treating inflammatory conditions.
Study on Anti-inflammatory Effects
In a comparative study, various pyrrolidine derivatives were assessed for their anti-inflammatory effects in animal models. The findings indicated that certain derivatives exhibited significant reductions in inflammation markers, supporting their potential use in therapeutic applications .
Evaluation of Anticancer Activity
A detailed investigation into the anticancer properties was conducted using human myeloid leukemia cell lines. The results showed that treatment with the compound led to a marked increase in nuclear condensation and caspase-3 activation, indicating its potential as an effective anticancer agent .
Q & A
Q. What are the optimal synthetic conditions for tert-butyl 3-(2-methoxy-2-oxoethylidene)pyrrolidine-1-carboxylate?
The compound can be synthesized via palladium-catalyzed aza-Heck cyclization. A representative procedure involves using 2.5 mol% Pd₂(dba)₃, 15 mol% PA-Ph ligand, and triethylamine in THF at 130°C. Flash column chromatography (FCC) with hexane/EtOAc (9:1) yields the product in 95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structure?
Key techniques include:
Q. How is the compound purified post-synthesis?
Purification typically employs FCC with solvent systems like ethanol/chloroform (1:10) or hexane/EtOAc (9:1). For sensitive intermediates, freeze-drying after aqueous workup ensures stability .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of palladium-catalyzed cyclization?
The PA-Ph ligand facilitates oxidative addition and migratory insertion steps, favoring the E-configured ethylidene group. Computational studies (unavailable in evidence) are recommended to explore ligand steric effects on regioselectivity .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies may arise from:
Q. What strategies mitigate byproduct formation during tert-butyl deprotection?
Acidic conditions (e.g., HCl in dioxane) selectively cleave the tert-butyloxycarbonyl (Boc) group without affecting the ethylidene moiety. Pre-purification via silica gel chromatography minimizes residual impurities .
Q. How does the compound serve as an intermediate in bioactive molecule synthesis?
Its α,β-unsaturated ester moiety enables Michael additions or Diels-Alder reactions, making it a precursor for pyrrolidine-based drug candidates (e.g., kinase inhibitors or GPCR modulators). Biological testing requires dissolution in HPLC-grade water, filtration (0.45 μm), and lyophilization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
